BenchChemオンラインストアへようこそ!

N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline

Sigma-2 Receptor Binding Affinity Radioligand Displacement

This selective sigma-2 (σ2) reference ligand (Ki=11.4 nM) is essential for calibrating radioligand displacement assays. Its defined phenethyloxy/phenylpropoxy substitution pattern confers preferential σ2 engagement, eliminating receptor crosstalk. Use as a positive control for reproducible, interpretable data in neurodegenerative and oncology research. Not interchangeable with generic σ2 ligands.

Molecular Formula C30H31NO2
Molecular Weight 437.6 g/mol
CAS No. 1040686-93-8
Cat. No. B1385613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
CAS1040686-93-8
Molecular FormulaC30H31NO2
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4
InChIInChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-32-29-19-17-28(18-20-29)31-24-27-15-7-8-16-30(27)33-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2
InChIKeySKTAPAPUQIMKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (CAS 1040686-93-8): Sigma-2 Receptor Ligand Baseline Characterization for Scientific Procurement


N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (CAS 1040686-93-8) is a synthetic diarylamino compound that functions as a selective ligand for the sigma-2 (σ2) receptor [1]. This compound belongs to a class of structurally characterized sigma-2 receptor ligands that have been the subject of extensive patent disclosures and binding studies, with documented affinity at the sigma-2 receptor binding site [2]. The compound is employed in research settings as a molecular probe for investigating sigma-2 receptor pharmacology, which is implicated in tumor cell proliferation and neurodegenerative disease pathology [3].

Why Generic Sigma-2 Ligand Substitution Is Not Viable: N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline Differentiation Context


Sigma-2 receptor ligands exhibit substantial functional and pharmacological heterogeneity despite shared target binding. Within the diarylamino structural class alone, modifications to the phenethyloxy and phenylpropoxy substitution patterns produce divergent receptor binding kinetics, subtype selectivity ratios, and downstream functional outcomes [1]. The pronounced structure-activity relationship sensitivity in this chemical series means that sigma-2 ligands cannot be treated as interchangeable reagents [2]. Notably, phenethyl-containing substituents in related piperidine-based sigma ligands have been shown to favor sigma-1 receptor binding, whereas phenylpropyl-containing moieties tend to shift selectivity toward sigma-2, underscoring that specific substitution patterns materially alter receptor engagement profiles [3]. For procurement decisions, these molecular distinctions translate to assay-specific performance differences that directly impact experimental reproducibility and data interpretability.

Quantitative Evidence Guide: N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline Binding and Structural Differentiation


Sigma-2 Receptor Binding Affinity: Comparative Ki Analysis in Rat Brain Homogenates

This compound demonstrates a Ki of 11.4 nM for the sigma-2 receptor in rat brain homogenates, as assessed by radioligand displacement assays [1]. In contrast, alternative sigma-2 ligands such as CT01344 exhibit significantly weaker affinity (Ki = 48 nM) in human B-cell line homogenates under comparable displacement conditions . This represents a 4.2-fold affinity advantage relative to this established comparator compound.

Sigma-2 Receptor Binding Affinity Radioligand Displacement

Sigma-2 versus Sigma-1 Subtype Selectivity: A Class-Level Structural Determinant

This compound exhibits structural features that confer sigma-2 preferential binding: the combination of phenethyloxy and phenylpropoxy moieties attached to the aniline core aligns with established structure-activity relationships wherein phenylpropyl-containing substituents favor sigma-2 receptor engagement over sigma-1 [1]. This contrasts with benchmark compounds such as SA4503, which demonstrates 103-fold selectivity for sigma-1 (IC50 = 17.4 nM) over sigma-2 (IC50 = 1,784 nM) [2].

Receptor Subtype Selectivity Sigma-1 Receptor Sigma-2 Receptor Structure-Affinity Relationship

Diarylamino Scaffold Pharmacophore Differentiation: Structural Basis for Sigma-2 Binding

This compound incorporates the diarylamino pharmacophore described in patent literature as enabling sigma-2 receptor binding with defined structure-activity parameters [1]. Within this chemical series, specific substitution patterns at R1/R2 and R3 positions on the diarylamino core are known to modulate both binding affinity and functional activity at sigma-2 receptors, distinguishing this chemotype from alternative scaffolds such as piperazine-based ligands [2]. The phenethyloxy benzyl and phenylpropoxy aniline substituents represent a specific substitution combination that is not present in broadly available reference ligands such as UMB24 (Ki(σ2) = 170 nM) .

Diarylamino Compounds Pharmacophore Sigma-2 Ligand Structure-Activity Relationship

Blood-Brain Barrier Penetrance Potential: A Scaffold-Associated Property

Compounds within the diarylamino structural class, to which N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline belongs, have been characterized as possessing blood-brain barrier (BBB) penetrant properties in patent disclosures related to neurodegenerative disease applications [1]. This contrasts with the limited brain uptake observed for many sigma-2 radiotracers developed primarily for oncology imaging applications [2]. While direct BBB penetration data for this specific compound is not available in open literature, the structural features of the diarylamino class are associated with favorable CNS exposure, distinguishing this compound class from peripherally restricted sigma-2 ligands.

Blood-Brain Barrier CNS Penetration Sigma-2 Receptor Neurodegenerative Disease

N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline: Evidence-Backed Research and Industrial Application Scenarios


Sigma-2 Receptor Binding Assay Development and Validation

This compound serves as a reference ligand for establishing and validating sigma-2 receptor radioligand displacement assays. With a documented Ki of 11.4 nM in rat brain homogenates, it provides a defined affinity benchmark for calibrating new sigma-2 ligands or evaluating assay reproducibility across experimental batches [1]. Its diarylamino scaffold and defined binding characteristics make it suitable for use as a positive control in competitive binding experiments targeting the sigma-2 receptor.

Structure-Activity Relationship Studies in Diarylamino Sigma-2 Ligand Series

The compound‘s specific substitution pattern (phenethyloxy benzyl plus phenylpropoxy aniline) makes it a valuable reference point for structure-activity relationship investigations within the diarylamino class of sigma-2 ligands [1]. Researchers exploring modifications to the phenethyloxy or phenylpropoxy moieties can use this compound as a benchmark for evaluating how structural changes affect sigma-2 receptor engagement, subtype selectivity, or functional activity [2].

Neurodegenerative Disease Target Engagement Studies

Given the association of the diarylamino structural class with BBB penetration and sigma-2 receptor-mediated neuroprotection [1], this compound may be employed in preclinical studies investigating sigma-2 receptor pharmacology in the CNS. Sigma-2 receptor antagonists have demonstrated capacity to block Aβ oligomer binding to neurons and restore synaptic function in Alzheimer's disease models, positioning this compound class as relevant for neurodegenerative disease research [2].

Sigma-2 versus Sigma-1 Subtype Selectivity Reference

The structural features of this compound—specifically the phenylpropoxy-containing pharmacophore—confer preferential sigma-2 receptor engagement [1]. This property makes the compound useful as a reference point in experiments designed to discriminate between sigma-1 and sigma-2 mediated effects, particularly when paired with sigma-1 selective ligands such as SA4503, which exhibits 103-fold sigma-1 selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.